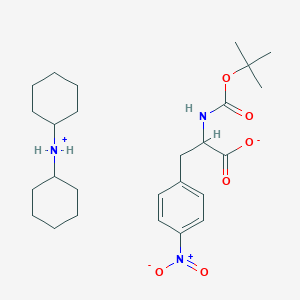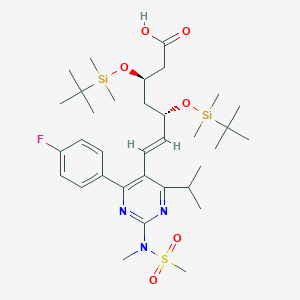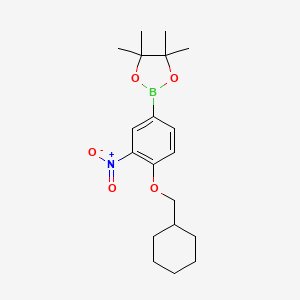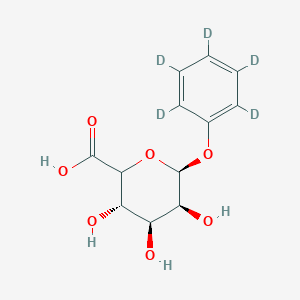
1-Phenylpiperazine; ethyl 4,4,4-trifluoro-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt is a chemical compound with the molecular formula C16H21F3N2O3. It is a combination of 1-phenylpiperazine and ethyl 4,4,4-trifluoro-3-oxobutanoate in a 1:1 ratio
Vorbereitungsmethoden
The synthesis of 1-phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt typically involves the reaction of 1-phenylpiperazine with ethyl 4,4,4-trifluoro-3-oxobutanoate. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification methods to meet industrial standards.
Analyse Chemischer Reaktionen
1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding, providing insights into biological processes.
Wirkmechanismus
The mechanism of action of 1-phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt can be compared with other similar compounds, such as:
1-Phenylpiperazine: A precursor in the synthesis of the target compound, known for its use in various pharmaceutical applications.
Ethyl 4,4,4-trifluoro-3-oxobutanoate:
Other Piperazine Derivatives: Compounds like 1-benzylpiperazine and 1-(2-pyridyl)piperazine, which have similar structures but different functional groups, leading to varied applications and properties.
The uniqueness of 1-phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt lies in its combination of functional groups, which imparts specific chemical and biological properties that are valuable in research and industrial applications.
Eigenschaften
Molekularformel |
C16H21F3N2O3 |
|---|---|
Molekulargewicht |
346.34 g/mol |
IUPAC-Name |
(Z)-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate;1-phenylpiperazin-4-ium |
InChI |
InChI=1S/C10H14N2.C6H7F3O3/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;1-2-12-5(11)3-4(10)6(7,8)9/h1-5,11H,6-9H2;3,10H,2H2,1H3/b;4-3- |
InChI-Schlüssel |
YVKXAOFKUIFDSH-QGAMPUOQSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(/C(F)(F)F)\[O-].C1CN(CC[NH2+]1)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C=C(C(F)(F)F)[O-].C1CN(CC[NH2+]1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)


![3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)




![3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B13722785.png)
